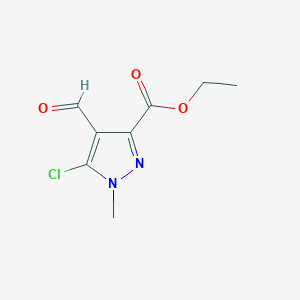

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Overview

Description

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known by other names such as 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the molecule isInChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazoles in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 216.62 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has a topological polar surface area of 61.2 Ų .Scientific Research Applications

Synthesis of Heterocyclic Compounds : A study by Vysokova et al. (2017) demonstrated the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, highlighting the utility of similar compounds in creating heterocyclic assemblies for further biological activity studies (Vysokova et al., 2017).

Microwave-Assisted Synthesis : Gu and Li (2013) reported on the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, a process that underscores the efficiency and efficacy of using such compounds in organic synthesis (Gu & Li, 2013).

Photochromism in Pyrazole Derivatives : Yokoyama et al. (2004) explored the photochromic properties of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, indicating its potential in material science, particularly in the development of photo-responsive materials (Yokoyama et al., 2004).

Pd-Catalysed Cross-Coupling Reactions : Research by Arbačiauskienė et al. (2011) showed that ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates can be used as precursors in Sonogashira-type cross-coupling reactions, a critical method in organic synthesis for forming carbon-carbon bonds (Arbačiauskienė et al., 2011).

Inhibitors in Industrial Processes : A study by Dohare et al. (2017) on pyranpyrazole derivatives, related to the chemical , indicated their use as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. This highlights the application in material protection and preservation (Dohare et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate It is known that pyrazole derivatives, which include this compound, have been investigated for their antibacterial performances against various bacteria .

Mode of Action

The exact mode of action of This compound It is known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that pyrazole derivatives can participate in proton transfer processes .

Result of Action

The molecular and cellular effects of This compound It is known that pyrazole derivatives have shown antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .

properties

IUPAC Name |

ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPOBLYUNYIKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650116 | |

| Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946061-21-8 | |

| Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)